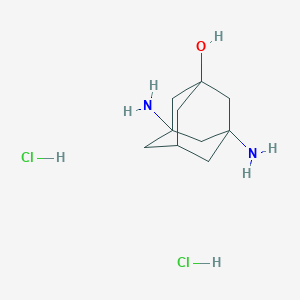

3,5-Diaminoadamantan-1-ol;dihydrochloride

Description

Historical Context and Evolution of Adamantane (B196018) Research

The story of adamantane begins in 1933, when it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. hit2lead.com Its name, derived from the Greek "adamantinos" meaning "like diamond," was bestowed due to the identical spatial arrangement of its carbon atoms to the diamond crystal lattice. researchgate.net For years, adamantane remained a chemical curiosity, difficult to isolate and synthesize. A significant breakthrough occurred in 1941 when Vladimir Prelog achieved the first chemical synthesis of adamantane, although the process was impractical with a very low yield. researchgate.netcymitquimica.com

The field of adamantane chemistry truly began to flourish after 1957, when Paul von Ragué Schleyer developed a much more efficient synthesis method involving a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. researchgate.netresearchgate.net This made adamantane and its derivatives more accessible for research, sparking a surge of interest in their unique properties and potential applications. Early research focused on the fundamental understanding of its structure and reactivity, but it wasn't long before the practical applications of adamantane derivatives came to light, particularly in the realm of medicinal chemistry. researchgate.net

Structural Characteristics and Unique Properties of the Adamantane Cage System

Adamantane (C₁₀H₁₆) is the simplest diamondoid, a class of hydrocarbons with a cage-like structure resembling a fragment of the diamond lattice. researchgate.netsynchem.de Its molecular structure consists of three fused cyclohexane rings in the chair conformation, resulting in a highly symmetrical and strain-free molecule with Td point group symmetry. researchgate.net This rigid, three-dimensional structure imparts a number of unique properties to the adamantane core.

The carbon-carbon bond lengths in adamantane are approximately 1.54 Å, nearly identical to those in diamond, and the carbon-hydrogen bond distances are about 1.112 Å. researchgate.net This robust and stable framework is responsible for adamantane's high melting point of 270 °C, at which it sublimes. researchgate.netnih.gov The adamantane cage is also characterized by its lipophilicity, a property that has been extensively exploited in drug design to enhance the ability of molecules to cross cell membranes. cymitquimica.comresearchgate.net

The adamantane molecule has two distinct types of carbon positions: four bridgehead methine (CH) groups and six methylene (CH₂) groups. researchgate.net This structural feature allows for the controlled introduction of functional groups at specific positions, leading to a wide variety of derivatives with tailored properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molar Mass | 136.238 g·mol⁻¹ |

| Melting Point | 270 °C (sublimes) |

| Symmetry | Td |

| C-C Bond Length | ~1.54 Å |

Overview of Functionalized Adamantane Derivatives in Academic Research

The ability to functionalize the adamantane cage has led to its widespread use as a scaffold in various fields of academic research, most notably in medicinal chemistry and materials science. researchgate.netnih.gov The introduction of functional groups such as amines, hydroxyls, and carboxyls transforms the inert adamantane core into a versatile building block for the synthesis of complex molecules.

In medicinal chemistry, the adamantane moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. researchgate.net The lipophilic nature of the adamantane cage can enhance drug absorption and distribution, while its rigid structure can provide a stable anchor for binding to biological targets. cymitquimica.com The first adamantane derivative to be used as a drug was amantadine (B194251) (1-aminoadamantane), which was found to have antiviral activity against influenza A virus. cymitquimica.comresearchgate.net This discovery spurred the development of a wide range of other adamantane-based drugs, including memantine for the treatment of Alzheimer's disease and rimantadine, another antiviral agent. researchgate.net

Beyond medicine, functionalized adamantane derivatives have found applications as building blocks for polymers, molecular probes, and catalysts. The tetrahedral arrangement of the bridgehead positions makes adamantane an ideal core for the construction of dendrimers and other supramolecular assemblies. cymitquimica.com The unique structural and electronic properties of these derivatives continue to be an active area of academic inquiry.

| Adamantane Derivative | Key Functional Group(s) | Primary Area of Research Application |

| Amantadine | Amino | Antiviral (Influenza A) |

| Memantine | Amino, Methyl | Neurodegenerative Diseases (Alzheimer's) |

| Rimantadine | Amino, Ethyl | Antiviral (Influenza A) |

| Adapalene | Carboxyl, Naphthyl | Dermatology |

| Saxagliptin | Amino, Nitrile, Hydroxyl | Diabetes |

Significance and Research Niche of 3,5-Diaminoadamantan-1-ol Dihydrochloride (B599025)

While extensive research has been conducted on mono- and di-substituted adamantanes, the specific compound 3,5-Diaminoadamantan-1-ol dihydrochloride represents a more complex functionalization pattern that holds particular interest for further scientific investigation. This molecule features three distinct functional groups strategically placed on the adamantane scaffold: two amino groups at the 3 and 5 positions and a hydroxyl group at the 1 position.

The presence of two primary amino groups offers the potential for creating cross-linked polymers or for bivalent interactions with biological targets. These basic groups, in their dihydrochloride salt form, would also be expected to enhance the compound's solubility in aqueous media. The hydroxyl group adds a site for potential hydrogen bonding and further chemical modification, such as esterification or etherification.

The research niche for 3,5-Diaminoadamantan-1-ol dihydrochloride likely lies at the intersection of medicinal chemistry and materials science. Its trifunctional nature makes it an attractive building block for the synthesis of novel polymers with unique structural and thermal properties. In the context of drug discovery, this compound could serve as a scaffold for the development of new therapeutic agents, with the amino and hydroxyl groups providing multiple points for pharmacophore attachment and interaction with biological receptors. The rigid adamantane core would serve to hold these functional groups in a precise three-dimensional arrangement, a desirable feature for designing molecules with high specificity.

Due to the limited availability of specific research data on 3,5-Diaminoadamantan-1-ol dihydrochloride in publicly accessible literature, its full potential remains to be explored. However, based on the well-established principles of adamantane chemistry, it is a compound of significant academic interest with the promise of contributing to the development of new materials and therapeutic agents. Further research into the synthesis, characterization, and application of this specific diamino alcohol is warranted to fully elucidate its properties and potential uses.

Properties

IUPAC Name |

3,5-diaminoadamantan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.2ClH/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8;;/h7,13H,1-6,11-12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASJCSKMEAWUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Diaminoadamantan 1 Ol Dihydrochloride

Synthetic Routes to 3,5-Diaminoadamantan-1-ol Dihydrochloride (B599025)

The synthesis of 3,5-Diaminoadamantan-1-ol dihydrochloride is not a trivial process and typically requires a multi-step approach, given the specific trifunctional substitution pattern on the adamantane (B196018) core.

Multi-Step Synthetic Strategies from Precursor Adamantanes

A common and logical approach to the synthesis of 3,5-Diaminoadamantan-1-ol dihydrochloride involves the functionalization of a pre-existing adamantane skeleton. One plausible route begins with a readily available starting material such as 1,3-adamantanedicarboxylic acid. This dicarboxylic acid can be efficiently synthesized from 1-adamantane carboxylic acid through a one-pot method involving oxidation with a mixture of nitric and sulfuric acids. chemicalbook.comgoogle.com

A proposed synthetic pathway could then proceed as follows:

Hydroxylation of the Adamantane Core: The 1,3-adamantanedicarboxylic acid could be subjected to hydroxylation at the 5-position. This can be achieved through various methods, including "dry ozonation" on silica gel, which is known to hydroxylate tertiary carbon atoms. orgsyn.org Alternatively, oxidation with specific reagents in a controlled manner could introduce the hydroxyl group.

Conversion of Carboxylic Acids to Amines: The resulting 5-hydroxy-1,3-adamantanedicarboxylic acid can then undergo a transformation of its carboxylic acid groups into amino groups. A well-established method for this is the Curtius rearrangement. This involves the conversion of the carboxylic acids to acyl azides, typically via the corresponding acyl chlorides, followed by thermal or photochemical rearrangement to isocyanates, which are then hydrolyzed to the primary amines. A similar strategy has been used for the synthesis of 1,2-diaminoadamantane. nih.gov

Salt Formation: The final step would involve the treatment of the resulting 3,5-Diaminoadamantan-1-ol with hydrochloric acid to yield the dihydrochloride salt, which often improves the compound's stability and solubility in aqueous media.

An alternative multi-step strategy could involve starting with a 1,3-dihaloadamantane, which can be converted to 1,3-adamantanediol. acs.org Subsequent regioselective hydroxylation at the 5-position, potentially using enzymatic methods, could yield 1,3,5-adamantanetriol. nih.gov The diols at positions 3 and 5 could then be converted to amino groups through a series of reactions, such as conversion to dihalides followed by amination.

| Step | Starting Material | Key Transformation | Intermediate/Product |

| 1 | 1-Adamantane carboxylic acid | Oxidation (HNO₃/H₂SO₄) | 1,3-Adamantanedicarboxylic acid |

| 2 | 1,3-Adamantanedicarboxylic acid | Hydroxylation | 5-Hydroxy-1,3-adamantanedicarboxylic acid |

| 3 | 5-Hydroxy-1,3-adamantanedicarboxylic acid | Curtius Rearrangement | 3,5-Diaminoadamantan-1-ol |

| 4 | 3,5-Diaminoadamantan-1-ol | Treatment with HCl | 3,5-Diaminoadamantan-1-ol dihydrochloride |

Direct Functionalization Approaches of Adamantane Skeletons

Direct functionalization of the adamantane skeleton to introduce three different substituents at specific positions in a single step is exceptionally challenging and generally not a feasible approach for the synthesis of 3,5-Diaminoadamantan-1-ol. The high stability of the C-H bonds in adamantane requires harsh reaction conditions, which often lead to a mixture of products with poor regioselectivity. While methods for the direct hydroxylation and amination of adamantane exist, controlling the precise positioning of three functional groups is a significant hurdle. researchgate.netgoogle.com

Stereoselective Synthesis and Chiral Resolution Techniques

Adamantane itself is achiral. However, with the introduction of substituents at certain positions, chirality can arise. In the case of 1,2-disubstituted adamantanes, the molecule is chiral. nih.gov For a 1,3,5-trisubstituted adamantane like 3,5-Diaminoadamantan-1-ol, if the substituents are different, the molecule is chiral.

Given that the synthetic routes described would likely produce a racemic mixture, chiral resolution would be necessary to obtain enantiomerically pure forms of 3,5-Diaminoadamantan-1-ol. The most common method for resolving amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid. wikipedia.orgpharmtech.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Once separated, the chiral amine can be liberated by treatment with a base.

Another approach is chiral chromatography, where the racemic mixture is passed through a column with a chiral stationary phase, leading to the separation of the enantiomers. pharmtech.com

Derivatization Chemistry of the Amino Functionalities

The two primary amino groups of 3,5-Diaminoadamantan-1-ol are nucleophilic and can readily undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amidation and Ureation Reactions

Amidation: The amino groups can be readily acylated to form amides. This can be achieved by reacting 3,5-Diaminoadamantan-1-ol with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are typically carried out in a suitable solvent and may require a base to neutralize the acid byproduct. organic-chemistry.orgnih.gov

Ureation: The formation of urea (B33335) derivatives is another important transformation of the amino groups. Reaction with isocyanates provides a straightforward route to N,N'-disubstituted ureas. Alternatively, reaction with phosgene or a phosgene equivalent, followed by treatment with an amine, can also yield urea derivatives. The synthesis of adamantyl ureas is a well-documented process. nih.govmdpi.comresearchgate.net

| Reaction | Reagent | Functional Group Formed |

| Amidation | Acyl chloride (R-COCl) | Amide (-NH-CO-R) |

| Amidation | Carboxylic acid (R-COOH) + Coupling agent | Amide (-NH-CO-R) |

| Ureation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |

Alkylation and Acylation Reactions

Alkylation: The amino groups can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The degree of alkylation (mono-, di-, tri-, or quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reagents. Selective mono-N-alkylation can be challenging but can be achieved using specific catalytic systems. nih.govrsc.orgprinceton.edu

Acylation: As mentioned in the amidation section, acylation with acylating agents like acyl chlorides or anhydrides is a common reaction. This leads to the formation of amide bonds.

| Reaction | Reagent | Functional Group Formed |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Acylation | Acyl chloride (R-COCl) | Amide (-NH-CO-R) |

Formation of Schiff Bases and Related Imines

The primary amino groups at the 3 and 5 positions of the adamantane core are nucleophilic and readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, or imines. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule to yield the C=N double bond. youtube.comnih.govmasterorganicchemistry.comlibretexts.orglibretexts.org Given the presence of two primary amino groups, reactions with two equivalents of a carbonyl compound can lead to the formation of bis-Schiff bases.

The general reaction involves treating 3,5-Diaminoadamantan-1-ol dihydrochloride with an aldehyde or ketone in a suitable solvent, often an alcohol like ethanol or methanol, sometimes with the addition of a catalytic amount of acid to facilitate the reaction. echemcom.comnih.gov The reaction mixture is typically heated to drive the equilibrium towards the formation of the imine by removing water. The specific conditions can be tailored based on the reactivity of the carbonyl compound. A variety of aromatic and aliphatic aldehydes and ketones can be employed to generate a diverse library of Schiff base derivatives. For instance, the reaction of a diaminoadamantane derivative with aromatic aldehydes has been shown to proceed under reflux conditions in ethanol with a catalytic amount of pyridine. echemcom.com

Table 1: Representative Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Typical Reaction Conditions |

|---|---|---|---|

| 3,5-Diaminoadamantan-1-ol | Benzaldehyde (2 eq.) | 3,5-Bis(benzylideneamino)adamantan-1-ol | Ethanol, reflux, catalytic acid (e.g., acetic acid) |

| 3,5-Diaminoadamantan-1-ol | Acetone (excess) | 3,5-Bis(isopropylideneamino)adamantan-1-ol | Methanol, room temperature or gentle heating |

| 3,5-Diaminoadamantan-1-ol | Salicylaldehyde (2 eq.) | 3,5-Bis((2-hydroxybenzylidene)amino)adamantan-1-ol | Ethanol, reflux |

The formation of these imines can be monitored by spectroscopic methods such as FT-IR, which would show the appearance of a characteristic C=N stretching band, and NMR, where the formation of the imine bond would result in a downfield shift of the CH=N proton signal.

Chemical Modifications of the Hydroxyl Group

The tertiary hydroxyl group at the 1-position of the adamantane cage is a key site for further functionalization, allowing for the introduction of a variety of substituents that can modulate the physicochemical properties of the molecule.

Esterification: The tertiary hydroxyl group of 3,5-Diaminoadamantan-1-ol can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Due to the steric hindrance of the tertiary alcohol, direct acid-catalyzed esterification with carboxylic acids (Fischer esterification) may require harsh conditions and may not be high yielding. More efficient methods often involve the use of more reactive acylating agents.

Reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, is a common and effective method for esterifying tertiary alcohols. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct. A variety of ester derivatives can be synthesized by selecting the appropriate acylating agent. medcraveonline.com

Etherification: The formation of ethers from the tertiary hydroxyl group can be achieved through several methods, though the direct dehydration of two molecules of the alcohol is not a viable route for this substrate. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a more suitable approach. libretexts.org The first step would be the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the ether. libretexts.org It is important to use a primary alkyl halide to avoid elimination reactions, which are competitive with substitution, especially with a sterically hindered alkoxide.

Another approach for ether synthesis is the acid-catalyzed addition of the alcohol to an alkene, though this can be complicated by the presence of the amino groups which can be protonated.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant | Reagents | Product | Typical Reaction Conditions |

|---|---|---|---|---|

| Esterification | 3,5-Diaminoadamantan-1-ol | Acetyl chloride, Pyridine | 1-Acetoxy-3,5-diaminoadamantane | Dichloromethane, 0 °C to room temperature |

| Esterification | 3,5-Diaminoadamantan-1-ol | Benzoic anhydride, DMAP | 1-Benzoyloxy-3,5-diaminoadamantane | Dichloromethane, room temperature |

| Etherification | 3,5-Diaminoadamantan-1-ol | 1. NaH 2. Methyl iodide | 1-Methoxy-3,5-diaminoadamantane | Anhydrous THF, 0 °C to room temperature |

The oxidation of the tertiary hydroxyl group on the adamantane core is challenging under standard conditions. Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize primary and secondary alcohols because they lack a hydrogen atom on the carbinol carbon. However, under forcing conditions, oxidation can occur, often leading to the cleavage of carbon-carbon bonds.

In the context of adamantane derivatives, oxidation can also target the adamantane cage itself. researchgate.net The presence of the electron-donating amino and hydroxyl groups can influence the regioselectivity of such oxidations. It has been noted that the oxidation of adamantane can lead to a mixture of mono-oxygenated products. mdpi.com The oxidation of the adamantane cage often proceeds via radical or carbocationic intermediates. nih.gov

While direct oxidation of the tertiary alcohol to a ketone is not possible without C-C bond cleavage, oxidative functionalization of the adamantane core in the vicinity of the hydroxyl group could be a potential transformation. For instance, cytochrome P450 enzymes are known to hydroxylate adamantane at both tertiary and secondary positions. nih.gov Chemical methods that mimic this reactivity could potentially introduce additional hydroxyl groups onto the adamantane skeleton.

Transformations Involving the Adamantane Core

The adamantane core is known for its high stability and unique reactivity, particularly at its bridgehead (tertiary) and methylene (secondary) C-H bonds. nih.gov The functionalization of the adamantane skeleton of 3,5-Diaminoadamantan-1-ol can lead to a wide range of novel derivatives.

Direct C-H functionalization of the adamantane core is a powerful tool for introducing new substituents. These reactions often proceed through radical or carbocationic intermediates. nih.gov The existing substituents (amino and hydroxyl groups) can exert a directing influence on these reactions. For instance, the electron-donating nature of these groups might activate the adamantane cage towards electrophilic substitution, although such reactions are generally difficult on alkanes.

More common are radical-based functionalization reactions. For example, bromination of adamantane can occur readily, and the regioselectivity can be influenced by catalysts. wikipedia.org In the case of 3,5-Diaminoadamantan-1-ol, the remaining unsubstituted bridgehead position would be a likely site for such functionalization. Other direct functionalization methods include acylations, which introduce a ketone, ester, or aldehyde group directly onto the adamantane core. nih.gov

Catalyst-controlled C-H functionalization using selective hydrogen atom transfer (HAT) is a more recent and sophisticated approach that can offer high selectivity for specific C-H bonds, even in complex molecules. chemrxiv.orgchemrxiv.org This could potentially allow for the selective functionalization of one of the methylene bridges of the adamantane core in 3,5-Diaminoadamantan-1-ol.

Table 3: Potential Transformations of the Adamantane Core

| Reaction Type | Reagents | Potential Product | Comments |

|---|---|---|---|

| Bridgehead Bromination | Br₂, Lewis Acid (e.g., AlBr₃) | 7-Bromo-3,5-diaminoadamantan-1-ol | Targets the remaining unsubstituted bridgehead position. |

| Radical Acylation | Acyl peroxide or related radical initiator | Acyl-substituted derivative at a bridgehead or methylene position | Reaction conditions would need to be carefully controlled to avoid side reactions with the amino and hydroxyl groups. |

| Catalytic C-H Alkylation | Alkene, Photocatalyst, HAT catalyst | Alkyl-substituted derivative | Offers potential for high regioselectivity. chemrxiv.orgchemrxiv.org |

Structural Characterization and Solid State Investigations of 3,5 Diaminoadamantan 1 Ol Dihydrochloride

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of organic molecules. For 3,5-diaminoadamantan-1-ol dihydrochloride (B599025), both ¹H and ¹³C NMR spectroscopy would provide unambiguous evidence for its constitution and the substitution pattern on the adamantane (B196018) core.

In the ¹H NMR spectrum, the protons of the adamantane cage would appear as a series of multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The chemical shifts of the protons on carbons bearing the amino and hydroxyl groups would be shifted downfield due to the electron-withdrawing effects of these substituents. The proton on the carbon bearing the hydroxyl group (C1-H) would likely be the most deshielded. The protons on the carbons bearing the amino groups (C3-H and C5-H) would also be expected to resonate at a lower field compared to the unsubstituted adamantane protons. The protons of the ammonium (B1175870) groups (-NH₃⁺) would be expected to appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration.

The ¹³C NMR spectrum would be characterized by distinct signals for each carbon atom in the adamantane skeleton. The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C1, C3, and C5) would be significantly deshielded and appear at the lowest field. Specifically, the carbon bearing the hydroxyl group (C1) would be expected in the range of 65-75 ppm, while the carbons bearing the amino groups (C3 and C5) would likely resonate in the 45-55 ppm range. The remaining carbons of the adamantane cage would appear at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,5-Diaminoadamantan-1-ol Dihydrochloride in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Adamantane CH | 2.20-2.50 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Diaminoadamantan-1-ol Dihydrochloride in D₂O

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-OH) | 70-75 |

| C3, C5 (-NH₃⁺) | 50-55 |

| Adamantane CH | 35-45 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For 3,5-diaminoadamantan-1-ol dihydrochloride, these methods would confirm the presence of the hydroxyl and amino groups.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. udel.edupressbooks.pub The N-H stretching vibrations of the primary ammonium groups (-NH₃⁺) would typically appear as a series of bands in the 3000-3300 cm⁻¹ region. pressbooks.publibretexts.org The C-H stretching vibrations of the adamantane framework would be observed as sharp peaks between 2850 and 3000 cm⁻¹. udel.edu In the fingerprint region, C-O and C-N stretching vibrations would be expected between 1000 and 1300 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric C-C stretching modes of the adamantane cage would be expected to produce strong Raman signals. usra.edu The N-H and O-H stretching vibrations would also be observable, although typically with lower intensity than in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for 3,5-Diaminoadamantan-1-ol Dihydrochloride

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (broad, strong) | 3200-3600 (weak) | Stretching |

| N-H (ammonium) | 3000-3300 (medium) | 3000-3300 (medium) | Stretching |

| C-H (adamantane) | 2850-3000 (strong) | 2850-3000 (strong) | Stretching |

| N-H (ammonium) | 1500-1650 (medium) | 1500-1650 (weak) | Bending |

| C-O | 1050-1200 (strong) | 1050-1200 (weak) | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with high accuracy. For 3,5-diaminoadamantan-1-ol dihydrochloride, HRMS would confirm the elemental composition.

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule would likely be observed as the protonated molecular ion [M+H]⁺, where M is the free base (3,5-diaminoadamantan-1-ol). The high-resolution measurement of this ion's m/z value would allow for the unambiguous determination of the molecular formula, C₁₀H₁₉N₂O⁺.

The fragmentation pattern in tandem mass spectrometry (MS/MS) experiments would be expected to show characteristic losses of small neutral molecules such as water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the amino groups. nih.govlibretexts.org Cleavage of the adamantane cage is also a possibility, leading to smaller fragment ions that can provide further structural information. nih.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data for 3,5-Diaminoadamantan-1-ol

| Ion | Calculated m/z | Molecular Formula |

|---|---|---|

| [M+H]⁺ | 183.1501 | C₁₀H₁₉N₂O⁺ |

| [M+H-H₂O]⁺ | 165.1395 | C₁₀H₁₇N₂⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. Adamantane and its simple aliphatic derivatives, including 3,5-diaminoadamantan-1-ol, lack extensive chromophores or conjugated π-systems. uobabylon.edu.iqshimadzu.com

Consequently, this compound is not expected to exhibit significant absorption in the standard UV-Vis region (200-800 nm). uobabylon.edu.iqresearchgate.net Any absorption would likely be due to n → σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms, which typically occur at wavelengths below 200 nm and are often not observed with standard instrumentation. uobabylon.edu.iq Similarly, significant fluorescence is not anticipated for this saturated, non-aromatic compound.

X-ray Crystallography and Crystal Engineering

Determination of Molecular Structure and Conformation in the Solid State

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For 3,5-diaminoadamantan-1-ol dihydrochloride, a crystal structure determination would reveal the exact conformation of the adamantane cage, which is expected to be rigid and largely unstrained. The analysis would also confirm the positions of the amino and hydroxyl substituents.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| 3,5-Diaminoadamantan-1-ol dihydrochloride |

| 3,5-Diaminoadamantan-1-ol |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A comprehensive analysis of the intermolecular interactions and hydrogen bonding networks within the crystal lattice of 3,5-Diaminoadamantan-1-ol dihydrochloride would be crucial for understanding its solid-state behavior. In its protonated dihydrochloride form, the molecule possesses multiple hydrogen bond donors (the hydroxyl group and the two ammonium groups) and acceptors (the chloride ions).

Further analysis would investigate the potential for weaker interactions, such as C-H···Cl or C-H···O contacts, which, while less dominant, can contribute to the stability of the crystal lattice. The interplay of these various interactions would dictate the supramolecular assembly and the resulting physicochemical properties of the solid.

Table 1: Potential Hydrogen Bond Interactions in 3,5-Diaminoadamantan-1-ol Dihydrochloride

| Donor | Acceptor | Type of Interaction | Expected Strength |

|---|---|---|---|

| N-H⁺ | Cl⁻ | Charge-assisted hydrogen bond | Strong |

| O-H | Cl⁻ | Conventional hydrogen bond | Strong |

| C-H | Cl⁻ | Weak hydrogen bond | Weak |

This table represents theoretically expected interactions based on the molecular structure. Experimental crystallographic data is required for confirmation and detailed geometric analysis.

Polymorphism and Crystallographic Studies of Different Salt Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability.

To date, no studies specifically reporting the polymorphism of 3,5-Diaminoadamantan-1-ol dihydrochloride have been identified. A systematic polymorph screen would be necessary to determine if this compound can crystallize in different forms under various conditions (e.g., different solvents, temperatures, or crystallization rates). Such a study would involve techniques like single-crystal and powder X-ray diffraction to identify and characterize any new polymorphic forms.

Furthermore, the investigation of different salt forms, beyond the dihydrochloride, could provide a range of materials with tailored properties. For instance, forming salts with different counter-ions (e.g., bromide, sulfate, phosphate, or organic carboxylates) would lead to distinct crystal structures and, consequently, different physicochemical characteristics.

Table 2: Hypothetical Crystallographic Data for a Polymorphic Form of 3,5-Diaminoadamantan-1-ol Dihydrochloride

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | [Data] | [Data] |

| b (Å) | [Data] | [Data] |

| c (Å) | [Data] | [Data] |

| α (°) | 90 | 90 |

| β (°) | [Data] | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | [Data] | [Data] |

This table is illustrative and awaits experimental data for validation.

Co-crystallization Studies with Complementary Molecules

Co-crystallization is a powerful technique in crystal engineering used to modify the physical properties of a solid by incorporating a second, neutral molecule (a coformer) into the crystal lattice. The selection of a coformer is typically based on its ability to form robust intermolecular interactions, such as hydrogen bonds, with the target molecule.

For 3,5-Diaminoadamantan-1-ol dihydrochloride, potential coformers could include molecules with hydrogen bond acceptor groups, such as carboxylic acids, amides, or pyridines. These coformers could interact with the strong hydrogen bond donors of the primary molecule, leading to the formation of novel supramolecular synthons and crystal structures.

A systematic co-crystallization screening would involve reacting 3,5-Diaminoadamantan-1-ol dihydrochloride with a library of pharmaceutically acceptable coformers. The resulting solids would be analyzed by techniques such as X-ray diffraction and thermal analysis to identify the formation of new co-crystalline phases. Successful co-crystallization could lead to materials with improved properties, such as enhanced solubility or stability.

Table 3: Potential Coformers for Co-crystallization with 3,5-Diaminoadamantan-1-ol Dihydrochloride

| Coformer Class | Example Coformer | Potential Interaction Synthon |

|---|---|---|

| Dicarboxylic Acids | Succinic Acid | O-H···O, N-H⁺···O |

| Hydroxy Carboxylic Acids | Malic Acid | O-H···O, N-H⁺···O |

| Amides | Nicotinamide | N-H⁺···O=C, O-H···N |

This table provides examples of potential coformers. The success of co-crystallization would need to be determined experimentally.

Coordination Chemistry of 3,5 Diaminoadamantan 1 Ol Dihydrochloride

Ligand Design Principles and Coordination Modes

The 3,5-Diaminoadamantan-1-ol ligand offers multiple potential coordination sites: two primary amino groups at the 3 and 5 positions and a hydroxyl group at the 1 position. The rigid adamantane (B196018) backbone imposes significant steric constraints, influencing the geometry of the resulting metal complexes. The spatial arrangement of the donor atoms suggests several possible coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through one of the amino groups or the hydroxyl group. This is a common coordination mode for simpler adamantane derivatives like amantadine (B194251) (1-adamantanamine).

Bidentate Coordination: The ligand can chelate to a metal center using two of its three donor groups. The formation of a seven-membered chelate ring involving the two amino groups is conceivable, though potentially strained. Alternatively, chelation involving an amino group and the hydroxyl group is also possible.

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The diamino functionality makes it a prime candidate for acting as a bridging ligand, connecting metal ions in a variety of structural motifs.

The protonation state of the ligand, particularly the amino groups in the dihydrochloride (B599025) form, will play a crucial role in the coordination process. The reaction conditions, such as pH, will dictate whether the free base or the protonated form of the ligand is available for coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3,5-Diaminoadamantan-1-ol dihydrochloride is anticipated to follow established procedures for other amino-functionalized adamantanes. A general approach involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux to facilitate the reaction.

The synthesis of transition metal complexes with amantadine, a related adamantane derivative, has been achieved by refluxing the ligand with various metal salts in a mixture of hydrochloric acid and methanol. walshmedicalmedia.com A similar methodology can be applied to 3,5-Diaminoadamantan-1-ol dihydrochloride. For instance, reacting the ligand with copper(II) chloride in an appropriate solvent system is expected to yield a copper(II) complex. The resulting complexes can be characterized by various spectroscopic techniques. For example, in the infrared (IR) spectra of amantadine complexes, a shift in the N-H stretching band of the amino group is observed upon coordination to the metal ion. walshmedicalmedia.com Similar shifts would be expected for the amino groups of 3,5-Diaminoadamantan-1-ol.

A new ligand, L2Ad, was synthesized by conjugating bis(3,5-dimethylpyrazol-1-yl)-acetate with amantadine, and this was used to create new copper complexes. nih.gov The structure of one of these copper complexes was determined using single-crystal X-ray diffraction analysis. nih.gov

Table 1: Expected Spectroscopic Data for a Hypothetical Copper(II) Complex of 3,5-Diaminoadamantan-1-ol

| Technique | Expected Observation | Implication |

| IR Spectroscopy | Shift in N-H and O-H stretching frequencies compared to the free ligand. | Confirmation of coordination of the amino and/or hydroxyl groups to the copper(II) center. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands in the visible region. | Characteristic of a d9 copper(II) complex, providing information about the coordination geometry. |

| Elemental Analysis | Experimental percentages of C, H, N, and Cu match the calculated values for the proposed formula. | Confirmation of the stoichiometry of the complex. |

Complexes of amantadine with main group metals such as magnesium(II) and calcium(II) have been synthesized. walshmedicalmedia.com It is therefore plausible that 3,5-Diaminoadamantan-1-ol dihydrochloride can also form stable complexes with main group metals. The synthesis would likely involve similar methods to those used for transition metal complexes, with adjustments in reaction conditions as needed. The coordination is expected to occur through the amino and hydroxyl groups, similar to the transition metal complexes.

The coordination chemistry of adamantane-based ligands with lanthanides and actinides is a developing area. Lanthanide complexes of 1,3,5-triamino-1,3,5-trideoxy-cis-inositol have been shown to form trinuclear species in aqueous solution. rsc.orgresearchgate.net Given the structural similarity with its three donor groups, it is conceivable that 3,5-Diaminoadamantan-1-ol could also form multinuclear complexes with lanthanide ions. The larger ionic radii and higher coordination numbers of lanthanides could favor the formation of bridged structures where the adamantane derivative links multiple metal centers. The synthesis of such complexes may require careful control of stoichiometry and pH to direct the self-assembly of the desired structures.

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction, Spectroscopic Methods)

The definitive determination of the structure of coordination compounds of 3,5-Diaminoadamantan-1-ol relies on a combination of techniques:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: As mentioned, changes in the vibrational frequencies of the N-H and O-H bonds upon coordination are indicative of ligand-metal bond formation. walshmedicalmedia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide insights into the solution-state structure.

Elemental Analysis and Atomic Absorption Spectroscopy: These methods are crucial for determining the empirical formula of the complexes and confirming the metal-to-ligand ratio. walshmedicalmedia.com

Reactivity and Stability of Metal-Adamantane Complexes

The inherent rigidity and thermal stability of the adamantane cage are expected to be conferred upon its metal complexes. This can result in complexes with high thermal and oxidative stability. The reactivity of these complexes will be influenced by the nature of the metal ion and the coordination environment. For instance, complexes of redox-active metals like copper or cobalt could exhibit interesting catalytic properties. The adamantane framework itself can be a site for further functionalization, and the presence of a coordinated metal ion could influence the regioselectivity of such reactions. The use of transition metal complexes in the catalytic oxidation of adamantane suggests that the metal-adamantane complexes themselves could be of interest in catalysis research. researchgate.netresearchgate.net

Potential in Catalytic Systems (excluding specific clinical or toxicity applications)

Extensive searches of scientific literature reveal no specific studies on the coordination chemistry or direct application of 3,5-Diaminoadamantan-1-ol dihydrochloride in catalytic systems. However, the adamantane scaffold itself is a cornerstone in modern catalyst design, and the potential of the target compound can be inferred by examining the well-established roles of other functionalized adamantane derivatives in catalysis. The unique structural properties of the adamantane cage—its rigidity, steric bulk, and chemical inertness—make it a highly valuable component in the architecture of both organometallic and organocatalysts. Current time information in San Diego, CA, US.researchgate.net

The incorporation of adamantyl groups into ligands allows for precise tuning of the steric and electronic environment around a metal center. researchgate.net The bulk of the adamantane moiety can promote the formation of coordinatively unsaturated metal complexes, which is often a crucial step in accelerating catalytic cycles, particularly in cross-coupling reactions. Current time information in San Diego, CA, US. Furthermore, the strong electron-donating character of alkylphosphines containing adamantyl groups can increase the electron density on the metal center, making it more susceptible to oxidative addition. Current time information in San Diego, CA, US. This combination of steric hindrance and electron-donating properties has led to the development of highly active and stable catalysts. researchgate.netresearchgate.net

Adamantane-Based Phosphine (B1218219) Ligands in Cross-Coupling Reactions

Adamantyl-containing phosphine ligands are particularly prominent in palladium-catalyzed cross-coupling reactions, where they have demonstrated exceptional performance, often leading to high turnover numbers (TONs) and turnover frequencies (TOFs). researchgate.netscilit.com These ligands create catalysts that are robust and efficient for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. researchgate.net

For example, palladium complexes with adamantyl-phosphine ligands have been successfully applied in Mizoroki-Heck and Suzuki-Miyaura reactions. Schiff-base adamantyl ligands complexed with palladium(II) have shown remarkable activity in the Mizoroki-Heck coupling of various aryl halides with olefins, yielding products in good yields with catalyst loadings as low as 0.5 mol%. researchgate.net These systems were also active for the Suzuki-Miyaura coupling of challenging aryl chlorides. researchgate.net The data below illustrates the effectiveness of such catalytic systems.

Table 1: Performance of Adamantyl-Imine Palladium(II) Complexes in Mizoroki-Heck Reactions

| Catalyst | Aryl Halide Substrate | Olefin Substrate | Product Yield (%) |

|---|---|---|---|

| C2 | 4-Bromoacetophenone | Styrene | 98 |

| C2 | 4-Bromotoluene | Styrene | 95 |

| C3 | 4-Bromoacetophenone | Styrene | 99 |

| C3 | 4-Chlorotoluene | Styrene | 75 |

Data sourced from studies on adamantyl-imine palladium(II) complexes. researchgate.net

In the realm of Suzuki-Miyaura coupling, Ad₂PnBu-Pd-G3 catalysts have been employed by major pharmaceutical companies for the synthesis of complex molecules. sinocompound.com The use of an Ad₂PnBn ligand in one instance resulted in 99% conversion for the synthesis of unsymmetrical diarylpyridines in just 20 minutes, outperforming other common bulky phosphine ligands like XPhos and SPhos. sinocompound.com

N-Heterocyclic Carbene (NHC) Ligands

The adamantane moiety has also been integral to the development of stable N-heterocyclic carbenes (NHCs). In 1991, Arduengo and coworkers isolated the first stable crystalline NHC, 1,3-di-1-adamantylimidazol-2-ylidene. nih.gov The significant steric bulk of the two adamantyl substituents was key to preventing dimerization and hindering reactions at the carbene center, thus stabilizing the molecule. chemrxiv.org NHCs are powerful σ-donors and have become ubiquitous ligands in organometallic chemistry, forming stable complexes with a wide range of transition metals. nih.gov These NHC-metal complexes are highly effective catalysts for numerous transformations, including olefin metathesis, hydrogenation, and cross-coupling reactions. nih.govnih.gov Adamantyl-modified NHC ligands have been designed for potential use in recoverable homogeneous catalysts by enabling non-covalent immobilization on solid supports through host-guest chemistry. nih.gov

C-H Functionalization

More recently, adamantane derivatives have been central to the development of novel methods for direct C–H functionalization. A dual-catalyst system using photoredox and hydrogen atom transfer (HAT) catalysis has shown excellent chemoselectivity for the strong tertiary C–H bonds of the adamantane core. chemrxiv.orgchemrxiv.org This method allows for the alkylation of various adamantane derivatives, including those containing other functional groups, with high yields and regioselectivity. chemrxiv.orgchemrxiv.org

Table 2: Selected Examples of Catalyst-Controlled C-H Alkylation of Adamantane Derivatives

| Adamantane Substrate | Alkene Partner | Product Yield (%) |

|---|---|---|

| 1-Adamantanol | Phenyl Vinyl Sulfone | 66 |

| 1-Bromoadamantane | Phenyl Vinyl Sulfone | 72 |

| 1-Adamantanecarbonitrile | Phenyl Vinyl Sulfone | 64 |

| Memantine | Phenyl Vinyl Sulfone | 74 |

| 2-Adamantanone | Phenyl Vinyl Sulfone | 60 |

Data represents yields for the alkylation of the 3-position of the adamantane core. chemrxiv.orgchemrxiv.org

This approach highlights the utility of the adamantane scaffold not just as a component of a catalyst, but also as a substrate where selective functionalization can be achieved through carefully designed catalytic systems. chemrxiv.org

Supramolecular Chemistry and Host Guest Interactions Involving 3,5 Diaminoadamantan 1 Ol Dihydrochloride

Role as a Host or Guest Component in Supramolecular Architectures

In supramolecular assemblies, 3,5-Diaminoadamantan-1-ol dihydrochloride (B599025) is most likely to function as a guest molecule. The adamantane (B196018) core is hydrophobic and possesses a shape and size complementary to the cavities of common host molecules such as cyclodextrins and cucurbiturils. The presence of two protonated amino groups and a hydroxyl group would significantly influence its interaction with host cavities and the surrounding solvent.

As a guest, the dihydrochloride salt's solubility in aqueous media would be enhanced, facilitating its inclusion into water-soluble hosts. The protonated amine functionalities could form hydrogen bonds with the portals of host molecules or interact with anionic groups on modified hosts, providing additional stability to the resulting complex.

While less common, adamantane derivatives can also be incorporated into larger structures that act as hosts . For instance, 3,5-Diaminoadamantan-1-ol could be covalently linked to other adamantane units or different molecular scaffolds to create a larger, pre-organized cavity capable of encapsulating smaller guest molecules. The amino and hydroxyl groups would serve as versatile points for covalent modification to build such host structures.

Design and Synthesis of Inclusion Complexes and Cage Compounds

The formation of inclusion complexes with 3,5-Diaminoadamantan-1-ol dihydrochloride would likely involve its interaction with macrocyclic hosts. The synthesis of such complexes is typically achieved by mixing the host and guest components in a suitable solvent, often water, and allowing them to self-assemble.

With Cyclodextrins: The hydrophobic adamantane core would be driven into the nonpolar cavity of cyclodextrins (like β-cyclodextrin) to minimize its contact with water. The stability of such a complex would be primarily dictated by the hydrophobic effect and van der Waals interactions. The amino and hydroxyl groups would likely reside near the hydrophilic rim of the cyclodextrin (B1172386), potentially forming hydrogen bonds.

With Cucurbiturils: Cucurbit[n]urils, with their carbonyl-fringed portals, are known to form highly stable complexes with cationic guests. The protonated amino groups of 3,5-Diaminoadamantan-1-ol dihydrochloride would be expected to engage in strong ion-dipole interactions and hydrogen bonding with the carbonyl portals of cucurbiturils (e.g., cucurbit nih.govuril), leading to very stable host-guest complexes.

The design of cage compounds could involve using 3,5-Diaminoadamantan-1-ol as a building block. The two amino groups offer the potential for reactions with difunctional linkers to form covalent organic cages. The rigid adamantane core would impart shape-persistence to the resulting cage structure.

Table 1: Illustrative Association Constants for Adamantane Derivatives with Host Molecules This table presents typical association constant (K_a) values for related adamantane derivatives to illustrate the expected magnitude of interaction for 3,5-Diaminoadamantan-1-ol dihydrochloride.

| Guest Molecule | Host Molecule | Association Constant (K_a) [M⁻¹] |

| Adamantan-1-amine | β-Cyclodextrin | 1.2 x 10⁴ |

| Adamantane-1-carboxylic acid | β-Cyclodextrin | 5.0 x 10⁴ |

| 1-Adamantanol | β-Cyclodextrin | 3.4 x 10⁴ |

| Adamantyltrimethylammonium | Cucurbit nih.govuril | > 10¹² |

Nature of Non-Covalent Interactions in Supramolecular Assemblies

The stability and structure of supramolecular assemblies involving 3,5-Diaminoadamantan-1-ol dihydrochloride are governed by a combination of non-covalent interactions.

Hydrogen bonding would play a critical role in the supramolecular chemistry of this compound. The hydroxyl group and the two protonated amino groups are excellent hydrogen bond donors. In a crystal lattice or within a host-guest complex, these groups can form strong and directional hydrogen bonds with suitable acceptors, such as water molecules, anions, or functional groups on a host molecule (e.g., the ether oxygens of a cyclodextrin or the carbonyls of a cucurbituril). The chloride counter-ions would also act as hydrogen bond acceptors.

The adamantane cage is inherently hydrophobic. When in an aqueous environment, there is a thermodynamic driving force for this nonpolar moiety to be shielded from water molecules. This "hydrophobic effect" is a primary driver for the inclusion of the adamantane core into the nonpolar cavities of host molecules like cyclodextrins. The precise fit between the adamantane guest and the host cavity, a form of cavity recognition, maximizes van der Waals contacts and further stabilizes the complex.

Theoretical and Computational Investigations of 3,5 Diaminoadamantan 1 Ol Dihydrochloride

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer powerful tools to investigate the intrinsic properties of molecules like 3,5-Diaminoadamantan-1-ol dihydrochloride (B599025). These methods can provide deep insights into the molecule's electronic environment, bonding characteristics, and potential chemical transformations.

Electronic Structure and Bonding Analysis

The electronic structure of 3,5-Diaminoadamantan-1-ol dihydrochloride is dominated by the saturated sp³-hybridized carbon framework of the adamantane (B196018) core, which provides a rigid and sterically bulky scaffold. nih.gov The introduction of two amino groups and a hydroxyl group at the bridgehead positions significantly influences the electronic properties. In the dihydrochloride salt, the amino groups are protonated (-NH3+), which profoundly alters their electronic character from electron-donating to strongly electron-withdrawing.

DFT calculations on analogous protonated aminoadamantanes suggest that the positive charges are not entirely localized on the nitrogen atoms but are dispersed to adjacent atoms through inductive effects. This charge distribution can be quantified through population analysis methods like Natural Bond Orbital (NBO) analysis. The C-N and C-O bonds are expected to be highly polarized. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the molecule's reactivity. For the dicationic form of 3,5-Diaminoadamantan-1-ol, the HOMO would likely be localized on orbitals associated with the adamantane cage and the hydroxyl group, while the LUMO would be centered around the electron-deficient regions of the protonated amino groups. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.

Representative Calculated Electronic Properties of a Protonated Diaminoadamantanol Structure

| Property | Representative Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -8.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 12.5 D | B3LYP/6-31G(d) |

| NBO Charge on N | -0.95 e | B3LYP/6-31G(d) |

Note: These values are hypothetical and based on typical results for similar protonated aminoadamantane derivatives. They serve to illustrate the expected electronic characteristics.

Prediction of Reactivity Pathways and Mechanisms

The reactivity of adamantane derivatives is heavily influenced by the stability of intermediates at the bridgehead positions. sci-hub.ruacs.orgacs.org For 3,5-Diaminoadamantan-1-ol dihydrochloride, several reactivity aspects can be predicted:

Acidity of -OH and -NH3+ groups: The protonated amino groups are highly acidic, and their pKa values can be estimated using computational methods. The hydroxyl proton is also acidic, and its reactivity would be influenced by the neighboring electron-withdrawing -NH3+ groups.

Nucleophilic Substitution: The bridgehead positions of adamantane are generally unreactive towards traditional SN2 reactions due to steric hindrance. SN1-type reactions are more plausible and proceed through a bridgehead carbocation. However, the presence of two strongly deactivating -NH3+ groups and an -OH group would significantly destabilize any carbocation formation at the remaining unsubstituted bridgehead position, making such reactions highly unfavorable.

Radical Reactions: Functionalization of the adamantane cage can also occur via radical intermediates. nih.gov Computational studies can predict the relative stability of radicals at different positions on the adamantane skeleton, with bridgehead positions often being favored. The reaction pathways for radical abstraction or addition could be mapped out by calculating the transition state energies.

Conformational Analysis and Energy Landscapes

The adamantane cage is exceptionally rigid, meaning its conformational landscape is significantly simpler than that of acyclic or more flexible cyclic molecules. youtube.com The primary conformational flexibility in 3,5-Diaminoadamantan-1-ol dihydrochloride arises from the rotation of the substituent groups: the -OH and the two -NH3+ groups.

Quantum chemical calculations can be employed to determine the rotational barriers for these groups. For the C-O bond, a three-fold rotational potential is expected. For the C-N bonds of the protonated amino groups, the rotation of the -NH3+ moiety also has a characteristic energy profile. While these rotations are generally fast at room temperature, understanding their energy barriers can be important for interpreting spectroscopic data and molecular recognition events. Due to the rigid nature of the adamantane backbone, the relative positions of the three substituents are fixed, leading to a single dominant core conformation.

Representative Rotational Energy Barriers

| Bond | Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|

| C-O (hydroxyl) | ~1.5 - 2.5 | DFT |

Note: These are estimated values based on studies of similar functional groups on rigid frameworks.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that complement the static picture from quantum chemical calculations.

Dynamic Behavior in Solution and Solid States

In an aqueous solution, 3,5-Diaminoadamantan-1-ol dihydrochloride would be solvated by water molecules. MD simulations can model the hydration shell around the molecule, revealing the structure and dynamics of water molecules interacting with the protonated amino groups, the hydroxyl group, and the hydrophobic adamantane cage. The protonated amino groups and the hydroxyl group would act as strong hydrogen bond donors, while the oxygen of the hydroxyl group could also act as a hydrogen bond acceptor. nih.govresearchgate.netnih.govhuji.ac.il

The simulations can also provide information on the translational and rotational diffusion of the molecule, which are related to its hydrodynamic radius. The dynamics of the counter-ions (Cl-) and their association with the dicationic adamantane derivative can also be investigated.

In the solid state, the behavior would be governed by the crystal packing forces, including a network of hydrogen bonds between the -NH3+ and -OH groups and the chloride anions. MD simulations of the crystalline form, given a known crystal structure, could be used to study lattice vibrations and phase transitions.

Host-Guest Binding Dynamics

The adamantane cage is a classic guest molecule in supramolecular chemistry, known to form stable inclusion complexes with various host molecules, most notably cyclodextrins and cucurbiturils. mdpi.comnih.govnih.govacs.org The hydrophobic nature and appropriate size of the adamantane moiety drive its inclusion into the hydrophobic cavity of these hosts.

MD simulations are a powerful tool for studying the process of a guest molecule entering and leaving a host cavity, providing a detailed picture of the binding and unbinding pathways. For 3,5-Diaminoadamantan-1-ol dihydrochloride, the charged -NH3+ groups and the polar -OH group would likely remain at the portals of the host cavity, interacting with the polar exterior of the host and the solvent, while the adamantane core resides within the nonpolar interior.

Simulations can be used to calculate the free energy of binding, providing a theoretical estimate of the association constant. They can also reveal the orientation and dynamics of the guest molecule within the host cavity and the role of water molecules in mediating the host-guest interaction.

Table of Compounds Mentioned

| Compound Name |

|---|

| 3,5-Diaminoadamantan-1-ol dihydrochloride |

| Adamantane |

| Amantadine (B194251) |

| Cyclodextrins |

Future Research Directions and Perspectives on 3,5 Diaminoadamantan 1 Ol Dihydrochloride

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

Future research will likely focus on developing more efficient and sustainable methods for synthesizing 3,5-Diaminoadamantan-1-ol dihydrochloride (B599025) and its derivatives. Traditional multi-step syntheses can be time-consuming and generate significant chemical waste. The principles of green chemistry are becoming increasingly important in chemical manufacturing, aiming to reduce the environmental impact of chemical processes.

Key areas for future investigation include:

Catalytic Systems: The development of novel catalysts could enable more direct and selective functionalization of the adamantane (B196018) core, potentially reducing the number of synthetic steps required.

Solvent-Free Reactions: Exploring solvent-free reaction conditions is a significant goal in green chemistry. nih.govrsc.org Research into mechanochemical methods or solid-state reactions could lead to cleaner and more efficient synthetic routes. nih.govrsc.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions, presenting an attractive green alternative to traditional chemical methods.

| Synthesis Approach | Potential Advantages | Research Focus |

| Novel Catalysis | Higher yields, fewer side products, reduced reaction times. | Development of selective C-H activation catalysts. |

| Solvent-Free Conditions | Reduced waste, lower energy consumption, simplified purification. nih.govrsc.org | Mechanochemistry, microwave-assisted synthesis. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Engineering enzymes for adamantane functionalization. |

Advanced Characterization Techniques for Complex Systems

A deeper understanding of the structure-property relationships of materials derived from 3,5-Diaminoadamantan-1-ol dihydrochloride will necessitate the use of advanced characterization techniques. As this molecule is incorporated into more complex systems, such as polymers or supramolecular assemblies, detailed analysis of their three-dimensional structure and dynamics will be crucial.

Future research will likely employ a combination of techniques, including:

Solid-State NMR Spectroscopy: To probe the local environment and intermolecular interactions of the adamantane cage within a solid matrix.

X-ray Diffraction: Single-crystal and powder X-ray diffraction will continue to be essential for determining the precise three-dimensional structure of crystalline derivatives and materials.

Neutron Scattering: To gain insights into the dynamics of adamantane-containing systems, particularly the motion of the rigid cage and its influence on material properties.

Expanding the Scope of Supramolecular Architectures

The rigid and well-defined geometry of the adamantane core makes 3,5-Diaminoadamantan-1-ol dihydrochloride an excellent building block for supramolecular chemistry. The amino and hydroxyl groups provide directional hydrogen bonding capabilities, enabling the construction of intricate and predictable self-assembled structures.

Future research in this area could explore:

Host-Guest Chemistry: Designing adamantane-based hosts for the recognition and binding of specific guest molecules, with potential applications in sensing and separations.

Crystal Engineering: Utilizing the directional interactions of the functional groups to design and synthesize novel crystalline materials with tailored network topologies and properties.

Self-Assembled Monolayers: Investigating the formation of ordered monolayers on surfaces, which could have applications in surface modification and nanotechnology.

Development of High-Performance Materials with Tailored Properties

The incorporation of the rigid and bulky adamantane unit into polymers and other materials can significantly enhance their properties. wikipedia.org Adamantane derivatives have been shown to improve thermal stability, mechanical strength, and solubility in organic materials. rsc.orgresearchgate.net

Future research will likely focus on:

High-Temperature Polymers: The synthesis of new polymers incorporating 3,5-Diaminoadamantan-1-ol dihydrochloride to create materials with exceptional thermal and oxidative stability for demanding applications in aerospace and electronics.

Organic Semiconductors: The adamantane cage can be used to control the packing of conjugated molecules, potentially leading to improved charge transport in organic electronic devices. rsc.orgresearchgate.net

Biomaterials: The biocompatibility of adamantane derivatives makes them attractive for biomedical applications, such as in drug delivery systems or as scaffolds for tissue engineering. researchgate.net

| Material Class | Targeted Property | Potential Application |

| High-Temperature Polymers | Enhanced thermal stability, mechanical strength. | Aerospace components, high-performance coatings. |

| Organic Semiconductors | Controlled molecular packing, improved charge mobility. rsc.orgresearchgate.net | Organic light-emitting diodes (OLEDs), field-effect transistors (FETs). |

| Biomaterials | Biocompatibility, controlled drug release. researchgate.net | Drug delivery vehicles, tissue engineering scaffolds. |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work will be crucial for accelerating the design and discovery of new materials based on 3,5-Diaminoadamantan-1-ol dihydrochloride. Computational methods can provide valuable insights into molecular structure, properties, and reactivity, guiding experimental efforts.

Future research will benefit from:

Molecular Dynamics Simulations: To understand the dynamic behavior of adamantane-containing systems and to predict material properties such as glass transition temperature and mechanical moduli.

Quantum Chemical Calculations: To predict the electronic properties of new molecules and to elucidate reaction mechanisms, aiding in the design of more efficient synthetic routes.

Materials Informatics: Employing machine learning and data-driven approaches to screen large numbers of virtual adamantane derivatives and to identify promising candidates for specific applications.

Q & A

Q. What are the optimal synthetic routes for 3,5-diaminoadamantan-1-ol dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 3,5-diaminoadamantan-1-ol dihydrochloride typically involves functionalization of adamantane derivatives. Key steps include halogenation, amination, and subsequent salt formation. For example:

- Halogenation: Adamantane derivatives may undergo bromination using bromotrichloromethane under Mn-catalyzed conditions to introduce reactive sites .

- Amination: Nucleophilic substitution with ammonia or protected amines under anhydrous conditions, followed by deprotection.

- Salt Formation: Treatment with HCl to form the dihydrochloride salt, enhancing solubility .

Critical Parameters:

Q. Table 1: Synthetic Method Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | BrCCl₃, Mn(OAc)₂, 70°C | 65–75 | |

| Amination | NH₃ (aq.), EtOH, 80°C | 50–60 | |

| Salt Formation | HCl (g), Et₂O, RT | >90 |

Q. How is 3,5-diaminoadamantan-1-ol dihydrochloride characterized, and what analytical techniques validate its purity?

Methodological Answer: Primary Techniques:

- NMR Spectroscopy:

- HPLC-MS: Quantifies purity (>98%) and detects trace impurities using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .

- Elemental Analysis: Validates stoichiometry (e.g., C: 52.1%, H: 7.6%, N: 9.4%, Cl: 24.1%) .

Quality Control:

- Karl Fischer Titration: Measures residual water (<0.5% w/w).

- XRD: Confirms crystalline structure and hydrochloride salt formation .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility:

- Stability:

- Storage: –20°C under argon; aqueous solutions stable for 1 month at 4°C.

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer: Chiral resolution strategies include:

- Chiral HPLC: Use columns like Chiralpak IA-3 (mobile phase: hexane/isopropanol with 0.1% diethylamine) .

- Diastereomeric Salt Formation: React with chiral acids (e.g., L-tartaric acid) and recrystallize .

- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively modify one enantiomer .

Case Study:

A 2023 study achieved 99% ee using Chiralpak IG with a retention time difference of 4.2 min for enantiomers .

Q. What strategies resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?

Methodological Answer: Root Causes of Contradictions:

- Concentration Variability: Neuroprotective effects at 1–10 µM vs. cytotoxicity >50 µM .

- Cell Line Specificity: Differential expression of NMDA receptors in SH-SY5Y (neuroprotection) vs. HEK293 (toxicity) .

Resolution Strategies:

Q. How does the adamantane scaffold influence the compound’s pharmacokinetics and target selectivity?

Methodological Answer: Pharmacokinetic Advantages:

- Lipophilicity: LogP ≈2.5 enhances blood-brain barrier penetration .

- Metabolic Resistance: Adamantane’s rigidity reduces CYP450 oxidation (t₁/₂ >6 h in vivo) .

Target Selectivity:

- NMDA Receptor Antagonism: Adamantane’s bulkiness prevents overinsertion into channel pores, reducing off-target effects vs. smaller amines .

- Computational Modeling: Docking studies (AutoDock Vina) show strong binding to GluN2B (ΔG = –9.2 kcal/mol) vs. weak affinity for σ₁ receptors (ΔG = –5.1 kcal/mol) .

Q. What in silico and in vitro models best predict this compound’s pharmacological potential?

Methodological Answer: Integrated Workflow:

QSAR Models: Predict ADMET properties (e.g., SwissADME).

Molecular Dynamics: Simulate adamantane-membrane interactions (GROMACS).

3D Cell Cultures: Neurospheroids for neuroprotection screening .

Patch-Clamp Electrophysiology: Quantify NMDA receptor current inhibition .

Validation: Correlate in silico predictions with in vivo rodent models (e.g., Morris water maze for cognitive enhancement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.